

An In-depth Technical Guide to the Reactivity Profile of 1,2-Epoxydodecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Epoxydodecane

Cat. No.: B1583528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxydodecane, a terminal epoxide with a twelve-carbon aliphatic chain, serves as a versatile intermediate in organic synthesis. Its inherent ring strain makes it susceptible to nucleophilic attack, leading to a diverse array of functionalized products. This technical guide provides a comprehensive overview of the reactivity profile of **1,2-epoxydodecane**, detailing its reactions with various nucleophiles, including water, alcohols, amines, and organometallic reagents. The guide presents quantitative data, detailed experimental protocols, and mechanistic insights into its ring-opening reactions and polymerization behavior.

Core Reactivity and Physicochemical Properties

1,2-Epoxydodecane is a clear, colorless liquid with the molecular formula $C_{12}H_{24}O$.^{[1][2][3]} The defining feature of its reactivity is the strained three-membered oxirane ring, which is highly susceptible to ring-opening reactions.^[4] This reactivity is harnessed in a variety of chemical transformations to introduce a 1,2-difunctionalized dodecane backbone.

Table 1: Physicochemical Properties of **1,2-Epoxydodecane**

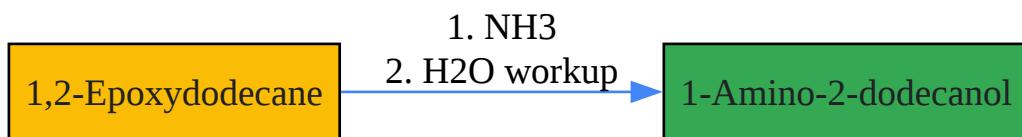
Property	Value	Reference(s)
Molecular Weight	184.32 g/mol	[2][3]
Boiling Point	124-125 °C at 15 mmHg	[3]
Density	0.844 g/mL at 25 °C	[3]
Refractive Index	1.436 (n _{20/D})	[3]
Solubility	Insoluble in water	[1]

Ring-Opening Reactions

The central theme of **1,2-epoxydodecane**'s reactivity is the nucleophilic ring-opening of the epoxide. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

- Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C1) in a classic SN₂ mechanism.
- Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

Below are detailed examinations of key ring-opening reactions with experimental data and protocols.


Hydrolysis to 1,2-Dodecanediol

The hydrolysis of **1,2-epoxydodecane** yields 1,2-dodecanediol, a valuable diol used in various industrial applications. This transformation can be achieved under both acidic and basic conditions.

Table 2: Synthesis of 1,2-Dodecanediol from **1,2-Epoxydodecane**

Reaction Conditions	Product(s)	Yield(s)	Reference(s)
1. Formic acid, 100°C, 1.5 h; 2. 10% NaOH	1,2-Dodecanediol	89.7%	[5]
Catalytic oxidation of 1-dodecene with NaOCl, KBr, acetonitrile, 40°C, 10 h	1,2-Epoxydodecane & 1,2-Dodecanediol	67% & 21%	[6][7]

- A stirred solution of 90% formic acid (10.4 g) is treated with **1,2-epoxydodecane** (6.2 g) over a period of 30 minutes.
- After an additional 30 minutes of stirring, the reaction mixture is heated at 100°C for 90 minutes.
- The excess formic acid is removed, followed by the addition of 10% sodium hydroxide (50 mL).
- The mixture is stirred at room temperature for two hours.
- Extraction with ether yields the crude product, which can be further purified. This process yields 89.7% of 1,2-dodecanediol.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-エポキシドデカン 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity Profile of 1,2-Epoxydodecane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583528#reactivity-profile-of-1-2-epoxydodecane\]](https://www.benchchem.com/product/b1583528#reactivity-profile-of-1-2-epoxydodecane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com